molecular formula C19H12N2O4 B11950155 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one

Cat. No.: B11950155
M. Wt: 332.3 g/mol
InChI Key: BEFJZKNRPAAOLB-WJDWOHSUSA-N
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Description

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one is a chemical compound designed for research applications, particularly in the field of oncology and receptor tyrosine kinase (RTK) inhibition. It belongs to the class of 3-substituted indolin-2-ones, which have been identified as a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases . Compounds within this class are investigated for their ability to selectively inhibit the ligand-dependent autophosphorylation of various RTKs, which is a critical mechanism in cancer cell signaling and proliferation . Specifically, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones, such as this furan-containing derivative, have been noted for their high specificity against VEGF (Flk-1) RTK activity, a key pathway in tumor angiogenesis . The mechanism of action is suggested to involve binding in the ATP binding pocket of RTKs, thereby disrupting kinase function and subsequent downstream signaling cascades . This makes it a valuable scaffold for the development of RTK-specific chemical leads. Furthermore, related isatin and indolin-2-one derivatives are the subject of ongoing experimental and computational studies to determine their geometrical parameters, electronic properties, and anti-proliferative efficacy against panels of human cancer cell lines . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H12N2O4

Molecular Weight

332.3 g/mol

IUPAC Name

(3Z)-3-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H12N2O4/c22-19-16(15-6-1-2-7-17(15)20-19)11-14-8-9-18(25-14)12-4-3-5-13(10-12)21(23)24/h1-11H,(H,20,22)/b16-11-

InChI Key

BEFJZKNRPAAOLB-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation

The most prevalent method involves Knoevenagel condensation , where an active methylene compound (e.g., indolin-2-one) reacts with an aromatic aldehyde (e.g., 3-(5-(3-nitrophenyl)furan-2-yl)carbaldehyde) under basic catalysis.

Key Steps :

  • Aldehyde Preparation : The nitrophenyl furan aldehyde is synthesized via Vilsmeier-Haack or formylation reactions. For example, nitrophenyl furan derivatives undergo formylation using reagents like POCl₃/DMF.

  • Condensation : The aldehyde is reacted with indolin-2-one in solvents like ethanol or acetic acid, catalyzed by sodium acetate or piperidine.

Example Reaction :

Reaction of indolin-2-one with 3-(5-(3-nitrophenyl)furan-2-yl)carbaldehyde in ethanol under reflux for 5 hours yields the target compound.

Vilsmeier-Haack Reaction

For aldehyde synthesis, the Vilsmeier-Haack reaction is employed. Nitrophenyl furan precursors are formylated using POCl₃ in DMF to generate the aldehyde intermediate.

Procedure :

  • Precursor Activation : Nitrophenyl furan is treated with POCl₃ in anhydrous DMF at 0–5°C.

  • Formylation : The mixture is heated to 80–90°C for 4–15 hours, followed by quenching in ice and purification.

Data Tables

Table 1: Key Reaction Conditions for Knoevenagel Condensation

ParameterValue/DescriptionSource
CatalystSodium acetate, piperidine
SolventEthanol, acetic acid, DMF
TemperatureReflux (80–90°C), 5–15 hours
Yield65–78% (varies with substituents)
PurificationRecrystallization (ethyl acetate)

Table 2: Characterization Data

PropertyObserved ValueSource
Melting Point (m.p.)238–240°C (aldehyde intermediate)
IR (C=O stretch)~1697 cm⁻¹ (aldehyde), ~1687 cm⁻¹ (indolin-2-one)
¹H-NMR (DMSO-d₆)δ 7.46–8.54 (aromatic H), δ 8.54 (CH=)
LC-MS (m/z)332.3 [M+H]⁺ (target compound)

Research Findings and Challenges

Optimization of Reaction Conditions

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yields compared to nonpolar solvents.

  • Catalyst Efficiency : Piperidine improves yields in ethanol compared to sodium acetate.

Challenges

  • Stereochemical Control : The (E)-configuration of the methylene bridge is critical. Overheating or prolonged reaction times may lead to isomerization.

  • Purification : Silica gel chromatography is often required to isolate pure products due to byproduct formation.

Case Study: Synthesis via Knoevenagel Condensation

Procedure :

  • Aldehyde Synthesis :

    • React 3-nitrophenyl furan with POCl₃/DMF to form 3-(5-(3-nitrophenyl)furan-2-yl)carbaldehyde.

  • Condensation :

    • Mix indolin-2-one with the aldehyde in ethanol, add sodium acetate, and reflux for 5 hours.

  • Workup :

    • Cool, filter, and recrystallize from ethyl acetate to obtain the target compound.

Yield : ~75% (based on analogous reactions) .

Chemical Reactions Analysis

Condensation Reactions

The methylene group (C=CH) acts as an electrophilic site for nucleophilic additions. In studies of structurally analogous systems:

  • Knoevenagel condensation occurs with active methylene compounds (e.g., malononitrile) under acidic conditions, forming α,β-unsaturated nitriles (Table 1) .

  • Aldol-like reactions with aromatic aldehydes yield extended π-conjugated systems, enhancing electronic delocalization .

Table 1: Condensation Reactions of Analogous Compounds

ReactantConditionsProductYieldSource
MalononitrileAcOH, Δ, 3 hr2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile67%
BenzohydrazideAcOH, Δ, 3 hrN′-((1E)-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)benzohydrazide75%

Electrophilic Aromatic Substitution

The nitrophenyl-furan moiety undergoes regioselective nitration and halogenation :

  • Nitration occurs at the para position of the phenyl ring due to the electron-withdrawing nitro group’s meta-directing effect .

  • Halogenation (e.g., bromination) targets the furan ring’s α-position, as demonstrated in related 5-aryl-furan derivatives .

Nitro Group Reduction

The 3-nitrophenyl group can be reduced to an amine under catalytic hydrogenation (H₂/Pd-C) or using NaBH₄/CuCl₂, forming 3-aminophenyl derivatives. This modification enhances bioavailability in medicinal applications .

Oxidation of the Furan Ring

The furan ring undergoes oxidation with m-CPBA (meta-chloroperbenzoic acid) to form a diketone intermediate, which can further react via cyclization or nucleophilic attack .

Cycloaddition Reactions

The α,β-unsaturated ketone system participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene), forming six-membered bicyclic adducts. For example:

  • Reaction with furan dienes yields tricyclic structures with retained nitro functionality .

Nucleophilic Additions

The indolin-2-one lactam undergoes ring-opening reactions with strong nucleophiles:

  • Hydrazine attacks the carbonyl group, forming hydrazide derivatives (e.g., N′-((1E)-{3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)benzohydrazide) .

  • Grignard reagents add to the carbonyl, generating tertiary alcohols that can dehydrate to alkenes .

Photochemical Reactivity

Under UV irradiation, the compound exhibits E/Z isomerization at the methylene bridge. Computational studies suggest a low energy barrier (ΔG‡ ≈ 25 kcal/mol) for this process, enabling reversible configurational changes .

Biological Activity Modulation via Derivatization

Derivatives synthesized via the above reactions show enhanced pharmacological profiles:

  • Anticancer activity : Methylation at the indole nitrogen increases lipophilicity, improving cell membrane permeability (IC₅₀ = 1.8–2.1 μM against MDA-MB-435 cells) .

  • Antimicrobial activity : Introduction of electron-withdrawing groups (e.g., -CN) augments bacterial membrane disruption .

Stability and Degradation

  • Hydrolytic stability : The compound resists hydrolysis at neutral pH but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions, cleaving the methylene bridge .

  • Thermal stability : Decomposition begins at 250°C, with mass loss attributed to nitro group elimination (TGA data) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one exhibit promising anticancer properties. Indole derivatives are known for their ability to interact with various proteins involved in cancer pathways. Molecular docking studies suggest that this compound may bind effectively to specific targets, potentially inhibiting tumor growth and progression.

A study highlighted that indole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The presence of the nitrophenyl group is believed to enhance these effects by increasing the compound's reactivity towards biological targets.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Compounds containing furan and indole moieties have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes or interference with metabolic processes .

A comparative study demonstrated that derivatives of furan exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests that the incorporation of the nitrophenyl group may enhance the antimicrobial efficacy of the compound .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized several indole derivatives, including this compound, and tested their efficacy against various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting that this compound could serve as a lead candidate for further development in cancer therapeutics.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of compounds related to this compound. The study utilized disk diffusion methods to assess antibacterial activity against multiple strains. The findings revealed that several derivatives demonstrated potent activity, particularly those with specific substituents on the furan ring .

Mechanism of Action

The mechanism of action of 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan/Phenyl Moiety

The electronic and steric effects of substituents on the furan or phenyl ring significantly influence biological activity and physicochemical properties. Key comparisons include:

3-((5-Chlorofuran-2-yl)methylene)indolin-2-one
  • Molecular Formula: C₁₃H₈ClNO₂
  • Key Differences : Replaces the 3-nitrophenyl group with a chloro-substituted furan.
  • This compound has a lower molecular weight (245.662 g/mol) and distinct solubility profiles .
(E)-5-Chloro-3-((5-(3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl)furan-2-yl)methylene)indolin-2-one (CX-6258)
  • Molecular Formula : C₂₆H₂₄ClN₃O₃
  • Key Differences : Incorporates a 5-chloro substituent on the indolin-2-one core and a 4-methyl-1,4-diazepane-1-carbonyl group on the phenyl ring.
  • Impact : CX-6258 is a potent Pim kinase inhibitor (IC₅₀ = 5–25 nM) due to its diazepane moiety, which enhances interaction with kinase ATP-binding pockets. The chloro group improves metabolic stability compared to the nitro group .
5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one
  • Molecular Formula: C₁₃H₈ClNOS
  • Key Differences : Substitutes the furan ring with a thiophene.
  • Impact : The sulfur atom in thiophene increases lipophilicity and may alter π-π stacking interactions in biological targets. This compound has shown moderate antibacterial activity against Gram-positive bacteria .

Variations in the Indolin-2-one Core

Modifications to the indolin-2-one scaffold influence both chemical reactivity and bioactivity:

(E)-1-Methyl-3-((3-nitrophenyl)(phenyl)methylene)indolin-2-one ((E)-3k)
  • Molecular Formula : C₂₂H₁₆N₂O₃
  • Key Differences : A methyl group at the 1-position of indolin-2-one and a diphenylmethylene substituent.
  • This compound exhibits a higher melting point (186.9°C) compared to the target compound .
3-((1-Methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one
  • Molecular Formula : C₁₃H₁₀N₄O₃
  • Key Differences : Replaces the furan-phenyl group with a nitroimidazole ring.
  • Impact : Demonstrates potent antibacterial activity against Staphylococcus aureus (MIC = 4–8 µg/mL), attributed to the nitro group’s redox-active properties .

Biological Activity

3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one is a complex organic compound characterized by its indole core, furan moiety, and nitrophenyl substituent. Its molecular formula is C16H13N2O3C_{16}H_{13}N_{2}O_{3}. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Structural Features

The structural complexity of this compound contributes significantly to its biological activity. The presence of the nitrophenyl group enhances its electronic properties, which can influence its reactivity and interaction with biological targets .

Antimicrobial Activity

Research indicates that indole derivatives exhibit notable antimicrobial properties. In particular, this compound has been tested against various pathogens. For instance, studies have shown that related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.25 μg/mL
Compound BEscherichia coli0.30 μg/mL
Compound CBacillus subtilis0.20 μg/mL

Anticancer Activity

Molecular docking studies suggest that this compound may interact with specific proteins involved in cancer pathways. In vitro studies have reported that related indole compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast and melanoma cancers .

Table 2: Anticancer Activity Against Various Cell Lines

Cell Line% Inhibition at 10 μM
T-47D Breast Cancer90.47%
SK-MEL-5 Melanoma84.32%
MDA-MB-468 Breast84.83%

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may inhibit key enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies have indicated a strong binding affinity to specific targets, which may lead to reduced cell proliferation and enhanced apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of derivatives related to this compound:

  • Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of various indole derivatives, including those with similar structures to the compound . Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Evaluation : Another research effort focused on the antiproliferative effects of indole derivatives against a panel of cancer cell lines. The findings revealed that certain derivatives showed IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((5-(3-Nitrophenyl)furan-2-yl)methylene)indolin-2-one and its analogs?

  • Answer: The compound is synthesized via condensation of indolin-2-one derivatives with substituted aldehydes. For example, describes refluxing indolin-2-one with 5-(3-nitrophenyl)furan-2-carboxaldehyde in acetic acid. Key parameters include solvent choice (e.g., acetic acid), reaction temperature (reflux), and catalyst (if any). Post-synthesis purification involves recrystallization or column chromatography, followed by characterization via NMR and IR to confirm the Schiff base formation .

Q. What spectroscopic techniques are employed to characterize this compound?

  • Answer: 1H and 13C NMR verify the molecular structure, particularly the imine (C=N) and aromatic protons. IR spectroscopy identifies functional groups like the indolinone carbonyl (C=O, ~1700 cm⁻¹). X-ray crystallography (as in ) provides crystallographic parameters (e.g., unit cell dimensions) and confirms stereochemistry. Mass spectrometry determines molecular weight, while UV-Vis spectroscopy (e.g., in ) assesses photophysical properties .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

  • Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP, as in ) models frontier molecular orbitals, dipole moments, and nonlinear optical (NLO) behavior. For instance, highlights TD-DFT for correlating UV-Vis data with electronic transitions. Exact exchange terms in DFT improve thermochemical accuracy, aiding in predicting reaction pathways or redox potentials .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Answer: Discrepancies are addressed by refining computational models (e.g., adjusting basis sets or functionals) and cross-validating with kinetic studies or isotopic labeling. For example, if DFT-predicted reaction intermediates conflict with experimental yields, trapping reactive intermediates (e.g., using low-temperature NMR) or mechanistic probes (e.g., radical scavengers) can clarify pathways .

Q. How is the structure-activity relationship (SAR) explored to enhance biological efficacy?

  • Answer: SAR studies involve synthesizing analogs with modified substituents (e.g., halogenation of the nitrophenyl group or alkylation of the indolinone nitrogen). demonstrates that arylidene modifications in indolin-2-one derivatives enhance anti-inflammatory activity. High-throughput screening and molecular docking (e.g., against kinase targets, as in ) identify critical interactions for optimizing potency .

Q. What experimental approaches evaluate photophysical properties for materials science applications?

  • Answer: UV-Vis spectroscopy quantifies absorption maxima (λmax), while fluorescence spectroscopy assesses emission profiles. used these methods to study NLO properties in an isatin-indole hybrid. Solvatochromic studies and Z-scan techniques measure nonlinear absorption/refraction, supported by computational analysis of hyperpolarizability .

Methodological Considerations

  • Synthesis Optimization: Varying reaction conditions (e.g., microwave irradiation, as in ) can improve yields.
  • Biological Assays: Standardized protocols (e.g., chlorophyll inhibition assays in or kinase inhibition in ) ensure reproducibility.
  • Data Validation: Cross-referencing spectroscopic data with computational predictions reduces structural misassignment.

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